molecular formula C15H16N4O2S B2355136 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 953261-61-5

2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide

Katalognummer: B2355136
CAS-Nummer: 953261-61-5
Molekulargewicht: 316.38
InChI-Schlüssel: BJFCENRZBJDDSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide is a potent and selective small-molecule inhibitor primarily targeting Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) . This dual inhibitory profile makes it a valuable pharmacological tool for investigating signaling pathways critical in oncogenesis and immune regulation. In cancer research, its potent activity against FLT3, including FLT3-ITD mutants, positions it as a key compound for studying acute myeloid leukemia (AML) pathogenesis and for evaluating targeted therapeutic strategies in preclinical models. Concurrently, its inhibition of JAK2 allows researchers to probe the JAK-STAT signaling pathway , which is central to cytokine signaling, hematopoiesis, and inflammatory responses. This opens research avenues in autoimmune diseases, such as rheumatoid arthritis and psoriasis, where dysregulated JAK-STAT signaling is a known driver of pathology. The compound's mechanism involves competitively binding to the ATP-binding site of these kinases, thereby preventing phosphorylation and subsequent downstream signal transduction. Researchers utilize this inhibitor to dissect complex cellular processes, validate novel drug targets, and explore mechanisms of resistance in a controlled laboratory setting, providing critical insights for the development of next-generation targeted therapies.

Eigenschaften

IUPAC Name

2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-10-5-14(21)19-12(9-22-15(19)18-10)6-13(20)17-8-11-3-2-4-16-7-11/h2-5,7,12H,6,8-9H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFCENRZBJDDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Thiazolo[3,2-a]Pyrimidine Core Formation

The construction of the thiazolo[3,2-a]pyrimidine scaffold is foundational to the synthesis. A widely adopted strategy involves the cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds. For example, source details a protocol where ethyl acetoacetate reacts with 2,4-dimethoxybenzaldehyde and thiourea in the presence of zinc chloride and glacial acetic acid at 80°C for 4 hours, yielding a tetrahydropyrimidine intermediate. Subsequent α-bromination with N-bromosuccinimide (NBS) and cyclization with 3,4-dihydropyrimidine-2(1H)-thiones in acetonitrile with p-toluenesulfonic acid (PTSA) completes the thiazolo[3,2-a]pyrimidine core.

Reaction Conditions:

  • Temperature: 80–100°C
  • Catalyst: ZnCl₂ (2 mol%)
  • Solvent: Glacial acetic acid
  • Yield: 70–85%

Acetamide Side-Chain Introduction

Functionalization of the core structure with the N-(pyridin-3-ylmethyl)acetamide group typically employs nucleophilic acyl substitution. Source indicates that coupling the thiazolo[3,2-a]pyrimidine intermediate with pyridin-3-ylmethylamine using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent in dimethylformamide (DMF) achieves this step.

Key Parameters:

  • Coupling Agent: HATU (1.2 equiv)
  • Base: Diisopropylethylamine (DIPEA, 3 equiv)
  • Reaction Time: 12–16 hours
  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7)

One-Pot Synthesis Strategies

Streamlined Cyclization-Amidation

Source demonstrates an economical one-pot method for analogous thiazolo[3,2-a]pyrimidines. By combining α-bromination of cyclohexanone with NBS and in situ cyclization using PTSA in acetonitrile, the core structure forms without isolating intermediates. Adapting this approach, the pyridin-3-ylmethylacetamide moiety can be introduced via a sequential amidation step with chloroacetonitrile under reflux.

Advantages:

  • Reduced Purification Steps: Intermediate isolation eliminated
  • Solvent Efficiency: Acetonitrile serves dual roles as solvent and reactant
  • Yield Improvement: 65–75% overall yield

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Patent WO2012130780A1 highlights industrial methods for thiazolo[3,2-a]pyrimidine derivatives, emphasizing continuous flow reactors to enhance scalability. A representative protocol involves:

  • Continuous Cyclization: Pumping cyclohexanone, thiourea, and NBS through a heated reactor (90°C, 10 MPa)
  • Inline Amidation: Mixing the cyclized product with pyridin-3-ylmethylamine in a T-junction
  • Automated Crystallization: Anti-solvent precipitation using chilled ethanol

Operational Metrics:

Parameter Value
Residence Time 30 minutes
Throughput 50 L/h
Purity ≥98% (HPLC)

Reaction Optimization and Catalysis

Acid Catalysis Screening

Comparative studies in source evaluated Brønsted and Lewis acids for cyclization efficiency:

Catalyst Yield (%) Reaction Time (h)
PTSA 85 4
ZnCl₂ 78 6
FeCl₃ 65 8

PTSA emerged as optimal due to its dual role in protonating carbonyl groups and stabilizing transition states.

Solvent Effects on Amidation

Polar aprotic solvents like DMF and dimethylacetamide (DMA) enhance coupling agent activity. Source reports:

  • DMF: 72% yield, minimal byproducts
  • THF: 58% yield, significant dimerization
  • DCM: 40% yield, incomplete reaction

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.45 (s, 1H, pyrimidine-H)
  • δ 7.75–7.30 (m, 4H, pyridine-H)
  • δ 4.25 (q, 2H, CH₂CO)
  • δ 2.35 (s, 3H, CH₃)

HRMS (ESI):

  • Calculated for C₁₆H₁₉N₃O₂S: 333.1194
  • Observed: 333.1196 [M+H]⁺

Challenges and Mitigation Strategies

Byproduct Formation

Dimerization of the pyridin-3-ylmethylamine during amidation is a common issue. Source recommends:

  • Low Temperature: 0–5°C during reagent mixing
  • Slow Addition: Dropwise amine introduction over 1 hour
  • Radical Inhibitors: 0.1% hydroquinone suppresses free radical coupling

Crystallization Difficulties

The compound’s poor solubility in non-polar solvents necessitates optimized crystallization. Source proposes:

  • Solvent Pairing: Ethanol/water (7:3 v/v)
  • Seeding: Addition of pre-formed microcrystals
  • Gradient Cooling: 50°C → 4°C over 12 hours

Green Chemistry Alternatives

Microwave-Assisted Synthesis

Adapting methods from source, microwave irradiation (150°C, 300 W) reduces reaction times from hours to minutes while maintaining yields ≥70%.

Biocatalytic Approaches

Preliminary studies suggest lipase-catalyzed amidation in ionic liquids ([BMIM][BF₄]) achieves 60% yield with negligible waste.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity :
    • The compound has shown effectiveness against various bacterial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Staphylococcus aureus, indicating its potential as a broad-spectrum antibacterial agent.
  • Anticancer Properties :
    • In vitro studies revealed that the compound induces apoptosis in HepG2 liver cancer cells. The mechanism involves the upregulation of p53 and downregulation of anti-apoptotic proteins such as Bcl-2, with IC50 values indicating effective cytotoxicity at low concentrations.
  • Anti-inflammatory Effects :
    • The compound may inhibit key enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
  • Antidiabetic Activity :
    • Preliminary studies suggest that the compound may influence metabolic pathways related to glucose regulation, warranting further investigation into its antidiabetic potential.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds within the thiazolo-pyrimidine class:

Compound NameStructural FeaturesBiological Activity
5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidineThiazole and pyrimidine ringsAntimicrobial
7-Methylthiazolo[3,2-a]pyrimidineSimilar ring structureAnti-inflammatory
3-Oxo-cyclopentapyridazine derivativeCyclopentapyridazine moietyAnticancer

Case Study 1: Antimicrobial Efficacy

In a study evaluating various thiazolo-pyrimidine derivatives, this compound exhibited significant antimicrobial activity against Staphylococcus aureus, reinforcing its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Activity

In vitro assays conducted on HepG2 liver cancer cells demonstrated that the compound effectively induces apoptosis through modulation of apoptotic pathways. This highlights its potential utility in cancer therapy.

Wirkmechanismus

The mechanism by which this compound exerts its effects is likely to involve interactions with specific molecular targets and pathways. The thiazolo[3,2-a]pyrimidine core and the pyridin-3-ylmethyl group may play key roles in these interactions, potentially binding to enzymes, receptors, or other biological molecules to modulate their activity.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

The ethyl carboxylate derivative () features a bulkier 2,4,6-trimethoxybenzylidene group, which impacts crystal packing and solubility due to steric and polar effects .

The 7-methyl group in the target compound may improve metabolic stability relative to the 7-phenyl group in the thiadiazolo analog .

Spectroscopic and Crystallographic Comparisons

Spectroscopic Data:

  • IR Spectroscopy : The target compound’s amide group is expected to show C=O stretches near 1650–1700 cm⁻¹, similar to the carboxamido group in the thiadiazolo analog (). However, the pyridine ring’s C=N stretch (~1600 cm⁻¹) distinguishes it from phenyl-substituted derivatives .
  • ¹³C NMR : The 5-oxo group in the thiazolo-pyrimidine core resonates at ~170 ppm, consistent with related compounds ().

Crystallographic Analysis:

  • The ethyl carboxylate analog () crystallizes in the monoclinic P2₁/c space group with lattice parameters $ a = 9.452 \, \text{Å}, b = 16.789 \, \text{Å}, c = 14.241 \, \text{Å} $, and density $ 1.342 \, \text{g/cm}^3 $. Hydrogen-bonding networks involving the ester carbonyl and methoxy groups stabilize its crystal structure .

Notes:

  • The target compound’s synthesis likely parallels methods described in but requires regioselective amidation to avoid side reactions at the pyrimidine nitrogen .
  • The ethyl carboxylate analog’s higher yield () may reflect the stability of its electron-withdrawing substituents during condensation .

Biologische Aktivität

The compound 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide is a heterocyclic organic molecule with potential therapeutic applications. Its structural complexity, featuring a thiazolo-pyrimidine core and a pyridine moiety, suggests a diverse range of biological activities. This article explores the biological activity of this compound, drawing on existing literature and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S, with a molecular weight of 330.4 g/mol. The presence of multiple functional groups in its structure enhances its reactivity and potential biological efficacy.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

Compound Name Structural Features Biological Activity
5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidineThiazole and pyrimidine ringsAntimicrobial
7-Methylthiazolo[3,2-a]pyrimidinSimilar ring structureAnti-inflammatory
3-Oxo-cyclopentapyridazine derivativeCyclopentapyridazine moietyAnticancer

These compounds illustrate the potential of the target compound to exhibit distinct biological activities due to its unique combination of structural elements.

Antimicrobial Activity

Compounds derived from thiazolo-pyrimidine structures have shown promising antimicrobial properties. For instance, derivatives similar to our compound have demonstrated significant activity against various bacterial strains. In one study, derivatives were tested for their Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations as low as 0.03–0.06 µg/mL .

Anti-inflammatory Properties

The anti-inflammatory potential of thiazolo-pyrimidine derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response. For example, a related compound exhibited IC50 values indicating significant inhibition of COX enzymes .

Anticancer Activity

Research into the anticancer properties of thiazolo-pyrimidines has yielded promising results. A study highlighted that certain derivatives displayed cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation pathways .

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    • Objective: Evaluate the antimicrobial efficacy of thiazolo-pyrimidine derivatives.
    • Method: Tested against Staphylococcus aureus and E. coli.
    • Results: The tested compounds showed MIC values ranging from 0.03 to 0.12 µg/mL, indicating potent antimicrobial activity.
  • Case Study 2: Anti-inflammatory Activity
    • Objective: Assess the anti-inflammatory effects in vitro.
    • Method: Measurement of cytokine levels in treated macrophages.
    • Results: Significant reduction in TNF-alpha and IL-6 levels was observed with an IC50 value of 0.25 µg/mL.
  • Case Study 3: Anticancer Properties
    • Objective: Investigate cytotoxic effects on cancer cell lines.
    • Method: MTT assay performed on breast cancer cell lines.
    • Results: The compound exhibited IC50 values below 10 µM, indicating strong anticancer potential.

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer: The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step reactions. Key steps include:

  • Core Construction : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones to form the thiazolo-pyrimidine core .
  • Functionalization : Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to introduce the pyridin-3-ylmethyl group .
  • Purification : Use of column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to isolate the final product .

Q. Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., amide coupling) to minimize side reactions .
  • Catalyst Screening : Test Pd(OAc)₂, XPhos, or SPhos ligands for coupling efficiency .
  • Yield Tracking : Monitor intermediates via TLC or LC-MS to identify bottlenecks .

Q. Table 1: Critical Reaction Parameters

StepKey ParametersOptimal Conditions
Core FormationSolvent (DMF), 80°C, 12hYield: ~60%
CouplingPd(OAc)₂, K₂CO₃, DMF/H₂O, 100°CYield: 70–85%
PurificationSilica gel (EtOAc/hexane 3:7)Purity >95%

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry of the thiazolo-pyrimidine core and acetamide substituents. Look for characteristic shifts:
  • Thiazole protons: δ 6.8–7.2 ppm .
  • Pyrimidine carbonyl: δ 165–170 ppm (¹³C) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Identify amide C=O stretch (~1680 cm⁻¹) and thiazole C-S bonds (~650 cm⁻¹) .
  • X-ray Crystallography (if crystalline): Resolve ambiguities in stereochemistry .

Q. Table 2: Key Analytical Data

TechniqueCritical Peaks/DataPurpose
¹H NMRδ 3.5 (CH₂ of acetamide)Confirm N-(pyridin-3-ylmethyl) linkage
HRMSm/z 387.1024 (C₁₆H₁₇N₅O₂S)Validate molecular formula

Q. What methodologies are used to evaluate the compound’s bioactivity in preclinical studies?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Kinase Assays : Measure IC₅₀ against CDK2/cyclin E using fluorescence polarization .
  • Cellular Viability (MTT Assay) : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) at 1–100 μM .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for adenosine A₂A receptor) .

Q. Key Controls :

  • Include positive controls (e.g., staurosporine for kinase inhibition) .
  • Validate solubility in DMSO/PBS to avoid aggregation artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes during scale-up synthesis?

Methodological Answer:

  • Root-Cause Analysis :
    • Reagent Quality : Trace metal impurities (e.g., in Pd catalysts) may reduce coupling efficiency; use ultrapure ligands .
    • Oxygen Sensitivity : Degradation of thioether groups under aerobic conditions; employ Schlenk techniques .
  • DoE (Design of Experiments) : Systematically vary temperature, solvent, and catalyst loading to identify robust conditions .

Case Study :
A 50% yield drop during amide coupling was traced to residual moisture; pre-drying DMF over molecular sieves restored yields to 80% .

Q. How can computational methods predict reaction pathways for functionalizing the thiazolo-pyrimidine core?

Methodological Answer:

  • Quantum Chemical Calculations :
    • Use Gaussian 16 to model transition states for regioselective substitutions (e.g., C-3 vs. C-7) .
  • Machine Learning : Train models on PubChem data to predict solvent effects on reaction outcomes .
  • ICReDD Workflow : Combine DFT calculations with automated reaction screening to prioritize synthetic routes .

Example :
DFT analysis revealed that electron-withdrawing groups at C-7 lower the activation energy for Suzuki coupling by 12 kcal/mol .

Q. What mechanisms underlie the compound’s potential enzyme inhibitory effects?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to CDK2’s ATP-binding pocket; the thiazolo-pyrimidine core mimics adenine interactions .
  • Kinetic Studies :
    • Competitive Inhibition : Lineweaver-Burk plots show increased Km with unchanged Vmax .
  • Post-Translational Modifications : Assess phosphorylation of CDK substrates (e.g., Rb protein) via Western blot .

Key Finding :
The pyridin-3-ylmethyl group enhances hydrophobic interactions with CDK2’s Phe80 residue, improving binding affinity .

Q. What strategies enable regioselective functionalization of the thiazolo-pyrimidine scaffold?

Methodological Answer:

  • Protecting Groups : Use Boc to block the pyrimidine N-1 during C-3 bromination .
  • Directed Metalation : Employ LDA to deprotonate C-7 for alkylation .
  • Cross-Coupling : Suzuki-Miyaura at C-2 with arylboronic acids (PdCl₂(dppf), Cs₂CO₃) .

Q. Table 3: Regioselective Modifications

PositionMethodYieldReference
C-3Bromination (NBS, AIBN)75%
C-7SNAr with KHMDS60%

Q. How can stability issues (e.g., hydrolysis) be mitigated during storage and handling?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the acetamide group .
  • Solvent Selection : Avoid aqueous buffers; use anhydrous DMSO for stock solutions .
  • Degradation Monitoring : Track purity via UPLC-PDA every 3 months; discard if purity drops below 90% .

Key Finding :
The thiazolo-pyrimidine core is stable in pH 5–7 but degrades rapidly under alkaline conditions (t₁/₂ = 2h at pH 9) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.